Lapiferine Lapiferine It is a structural analog of Ferutinine. Carothane complex ester , from plants of the Umbelliferae family
It is a structural analog of L6006 Ferutinine. Carothane complex ester, from plants of the Umbelliferae family
Brand Name: Vulcanchem
CAS No.: 86992-41-8
VCID: VC0000105
InChI: InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
SMILES: CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
Molecular Formula: C19H30O5
Molecular Weight: 338.444

Lapiferine

CAS No.: 86992-41-8

Cat. No.: VC0000105

Molecular Formula: C19H30O5

Molecular Weight: 338.444

* For research use only. Not for human or veterinary use.

Lapiferine - 86992-41-8

CAS No. 86992-41-8
Molecular Formula C19H30O5
Molecular Weight 338.444
IUPAC Name [(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate
Standard InChI InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
Standard InChI Key YNHWIAXMARBYFN-WNFXZRHOSA-N
SMILES CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O

Chemical Structure and Properties

Molecular Characteristics and Identification

Lapiferine is characterized by the molecular formula C19H30O5 and a molecular weight of 338.4 g/mol. According to chemical database records, the compound was first documented in scientific literature with creation date records from December 2015, with the most recent modifications to its characterization occurring in March 2025 .

The IUPAC name for Lapiferine is [(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate, which reflects its complex stereochemistry and functional groups .

Structural Features

The chemical structure of Lapiferine is notable for its complex arrangement of carbon rings and functional groups. It features:

  • A bicyclic core structure with an azulene-derived skeleton

  • An epoxy (oxirane) ring

  • Multiple stereogenic centers contributing to its three-dimensional configuration

  • Two hydroxyl groups

  • An ester functional group with a (Z)-but-2-enoate moiety

This structural complexity contributes to Lapiferine's reactivity and biological properties. The presence of multiple functional groups provides various sites for potential interactions with biological targets.

Chemical Properties

Table 1: Key Chemical Properties of Lapiferine

PropertyValueReference
Molecular FormulaC19H30O5
Molecular Weight338.4 g/mol
Canonical SMILESCC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
InChI KeyYNHWIAXMARBYFN-WNFXZRHOSA-N
Physical StateSolid
Hydrogen Bond Donors2 (hydroxyl groups)
Hydrogen Bond Acceptors5 (oxygen atoms)

The stereochemical configuration of Lapiferine plays a crucial role in its biological activity, as often observed with complex natural products. The specific arrangement of its stereogenic centers contributes to its three-dimensional shape, which ultimately affects how it interacts with biological receptors and enzymes.

Natural Sources and Occurrence

Botanical Sources

Lapiferine has been primarily isolated from plants belonging to the genus Ferula (family Apiaceae). Specifically, it has been identified in:

  • Ferula lapidosa - The roots of this plant represent a primary natural source of Lapiferine

  • Ferula communis - Another species reported to contain Lapiferine

  • Ferula ovina - Also documented as containing this compound

The Ferula genus comprises approximately 170 species of perennial herbs distributed throughout the Mediterranean and Central Asian regions. Many Ferula species are known for their rich content of bioactive compounds, particularly sesquiterpene coumarins and other terpenoids.

Isolation and Extraction

The extraction and isolation of Lapiferine typically involves:

  • Collection and processing of plant material (primarily roots)

  • Extraction using organic solvents (typically methanol or ethanol)

  • Fractionation using chromatographic techniques

  • Structural elucidation through spectroscopic methods (NMR, MS)

The isolation process requires careful selection of solvents and conditions to maximize yield while preserving the compound's integrity. Modern analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential for identifying and characterizing Lapiferine from plant extracts.

Classification within Sesquiterpenes

Taxonomic Classification

Lapiferine belongs to the broader class of sesquiterpenes, which are terpenoids composed of three isoprene units (C15). Sesquiterpenes represent one of the largest and most diverse groups of plant secondary metabolites, with over 10,000 structures identified to date .

Within this classification, sesquiterpenes are categorized based on their carbon skeleton arrangement. The main categories include:

Table 2: Classification of Sesquiterpenoids

ClassificationStructural CharacteristicsExamples
AcyclicLinear arrangement of isoprene unitsFarnesol
MonocyclicSingle carbon ringHumulene derivatives, Zerumbone
BicyclicTwo carbon ringsBeta-caryophyllene, Lapiferine
TricyclicThree carbon ringsCadinenes, Eudesmanes

Lapiferine falls within the bicyclic sesquiterpene category, specifically belonging to the carotane (daucane) type of sesquiterpenes based on its structural characteristics .

Relationship to Other Sesquiterpenes

Among sesquiterpenes, those containing the α-methylene-γ-lactone group (αMγL) have been extensively studied for their biological activities, particularly their anticancer properties. While Lapiferine lacks this specific functional group, it represents an important example of non-lactone sesquiterpenes that still exhibit significant biological activities .

The structural uniqueness of Lapiferine compared to other sesquiterpenes contributes to its specific biological profile. Research has shown that the carotane-type sesquiterpenes, to which Lapiferine belongs, demonstrate notable estrogenic and antiproliferative effects, making them compounds of interest for potential therapeutic applications .

Biological Activities and Research Findings

Estrogenic Activity

Carotane-type sesquiterpenes, including compounds structurally related to Lapiferine, have been reported to show estrogenic activities. This suggests potential applications in hormone-related therapies or as phytoestrogens. The specific estrogenic activity of Lapiferine itself requires further investigation to determine its potency and selectivity for different estrogen receptor subtypes .

Research Findings in Screening Studies

Table 3: Lapiferine Activity in Screening Studies

Study TypeActivity LevelComparison CompoundsReference
H2O2-mediated cancer therapeutics screening14%Bulleyaconotine A (14%)
Reactive oxygen species modulationRequires further investigationVarious sesquiterpenes
Structure-activity relationship studiesDetermined by bicyclic structure and functional groupsRelated carotane sesquiterpenes

The limited but specific data available on Lapiferine highlights the need for more comprehensive studies to fully characterize its biological activities and therapeutic potential.

Comparison with Related Compounds

Structural Relatives

Lapiferine is structurally related to several other compounds found in Ferula species. One notable relative is Lapiferin (C22H34O6, molecular weight 394.5 g/mol), which shares a similar structural backbone but differs in its functional groups and substituents .

The structural differences between Lapiferine and related compounds include:

  • Variations in stereochemistry

  • Different ester groups (angeloyl vs. acetyl)

  • Additional functional groups

Table 4: Comparison of Lapiferine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
LapiferineC19H30O5338.4 g/mol(Z)-but-2-enoate ester
LapiferinC22H34O6394.5 g/mol(E)-2-methylbut-2-enoate ester, acetyloxy group
FerutininSimilar sesquiterpene-Contains multiple aromatic rings
DaucosterolSimilar sesquiterpene-Steroidal backbone with hydroxyl groups

Structure-Activity Relationships

The unique combination of functional groups and stereochemistry in Lapiferine contributes to its specific biological activities. Structure-activity relationship studies on sesquiterpenes suggest that:

  • The presence and position of hydroxyl groups affect antioxidant activity

  • The configuration of the bicyclic core influences receptor binding properties

  • Ester functional groups may contribute to specific biological activities, including cytotoxicity

These structure-activity relationships provide valuable insights for potential modifications of Lapiferine to enhance its biological activities or improve its pharmacokinetic properties.

Future Research Directions

Gaps in Current Knowledge

Despite the information available on Lapiferine, several knowledge gaps remain:

  • Comprehensive pharmacological profiling

  • Detailed mechanisms of action

  • Potential therapeutic applications

  • Structure-activity relationships with related compounds

  • Pharmacokinetic and toxicological properties

Addressing these gaps requires systematic research efforts focusing on the isolation, characterization, and biological evaluation of Lapiferine.

Recommended Research Approaches

To advance the understanding of Lapiferine, the following research approaches are recommended:

  • Improved isolation and purification methods to obtain larger quantities

  • Comprehensive structure-activity relationship studies

  • In-depth investigations of cellular and molecular mechanisms

  • Preclinical evaluation of pharmacological activities

  • Exploration of potential synergistic effects with other bioactive compounds

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